tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate

Medicinal Chemistry Building Block Selection Peptide Synthesis

tert-Butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate (C₁₃H₁₇N₅O₂, MW 275.31) is a synthetic phenylglycine derivative bearing a free α-amino group, a tert-butyl ester, and a 3-(2H-tetrazol-5-yl) substituent on the phenyl ring. The compound belongs to the broader class of tetrazole-containing unnatural amino acid esters, which have attracted interest as synthetic building blocks due to the tetrazole ring's role as a metabolically stable carboxylic acid bioisostere and its ability to participate in hydrogen bonding and metal coordination.

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
Cat. No. B13975034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate
Molecular FormulaC13H17N5O2
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1=CC=CC(=C1)C2=NNN=N2)N
InChIInChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)10(14)8-5-4-6-9(7-8)11-15-17-18-16-11/h4-7,10H,14H2,1-3H3,(H,15,16,17,18)
InChIKeyXJLCKTAELJQXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-Amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate: Structural and Procurement-Relevant Baseline


tert-Butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate (C₁₃H₁₇N₅O₂, MW 275.31) is a synthetic phenylglycine derivative bearing a free α-amino group, a tert-butyl ester, and a 3-(2H-tetrazol-5-yl) substituent on the phenyl ring . The compound belongs to the broader class of tetrazole-containing unnatural amino acid esters, which have attracted interest as synthetic building blocks due to the tetrazole ring's role as a metabolically stable carboxylic acid bioisostere and its ability to participate in hydrogen bonding and metal coordination [1]. Its commercial availability as a research chemical positions it as a potential intermediate for medicinal chemistry programs, particularly in the design of P2X7 receptor antagonists, angiotensin II receptor ligands, and protease inhibitors [2][3]. However, peer-reviewed literature reporting quantitative biological or physicochemical data specifically for this compound remains sparse. Procurement decisions should therefore be grounded in structural differentiation from closely related analogs, computational property predictions, and the compound's unique combination of reactive handles.

Why Generic Substitution Fails for tert-Butyl 2-Amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate


Close structural analogs of this compound—including the Boc-protected aminomethyl congener 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene (CAS 1398534-55-8), the aniline-derived 3-(Boc-amino)phenyltetrazole (CAS 150007-16-2), the oxalylamino-linked Tazanolast (CAS 82989-25-1), and the simple phenylglycine tert-butyl ester H-Phg-OtBu (CAS 53934-78-4)—differ in at least one critical parameter: presence or absence of the free α-amino group, the nature of the ester, the linker between the aromatic ring and the amino acid backbone, or the substitution position of the tetrazole . These differences fundamentally alter the compound's reactivity profile, hydrogen-bonding capacity, and metabolic stability, making simple interchange impossible without compromising synthetic utility or biological readouts. The following quantitative evidence dimensions substantiate this claim.

Quantitative Differentiation Evidence for tert-Butyl 2-Amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate


Structural Differentiation: Free α-Amino Acid Ester vs. Boc-Protected Aminomethyl Congener

The target compound possesses a free α-amino group directly attached to the chiral center of a phenylglycine tert-butyl ester scaffold, whereas its closest isomeric congener, 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene (CAS 1398534-55-8), features a Boc-protected amine connected via a methylene spacer to the phenyl ring. This structural divergence has direct consequences: the free amine of the target compound is available for immediate peptide coupling or reductive amination without a deprotection step, while the congener requires TFA-mediated Boc removal prior to further derivatization . Furthermore, the target compound offers a chiral center at the α-carbon (prochiral as the racemate), enabling enantioselective synthesis of diastereomerically pure products—a feature absent in the symmetric aminomethyl analog [1].

Medicinal Chemistry Building Block Selection Peptide Synthesis

Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area vs. Boc-Protected Aniline Analog

Computed physicochemical parameters reveal meaningful differences between the target compound and the Boc-protected aniline analog 3-(Boc-amino)phenyltetrazole (CAS 150007-16-2). The target compound (C₁₃H₁₇N₅O₂, MW 275.31) carries an additional carbon atom and two additional hydrogen atoms relative to the comparator (C₁₂H₁₅N₅O₂, MW 261.28), resulting in a higher molecular weight and increased lipophilicity. Based on Aladdin database computational predictions, the target compound has AlogP 1.29, polar surface area (PSA) 90.65 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . In contrast, the smaller Boc-aniline comparator, lacking the α-carbon spacer, is expected to exhibit lower AlogP and a distinct H-bond profile due to the absence of the ester carbonyl in proximity to the amine .

Drug Design ADME Prediction Physicochemical Profiling

Tetrazole NH Acidity: Carboxylic Acid Bioisostere Capability vs. Non-Tetrazole Phenylglycine Ester

The tetrazole ring in the target compound serves as a carboxylic acid bioisostere, a well-established strategy in medicinal chemistry exemplified by losartan, candesartan, and other angiotensin II receptor blockers [1]. The tetrazole NH proton has a pKa of approximately 4.5–4.9 (in tetrazole itself) and about 4.0–5.0 for 5-aryltetrazoles, compared to approximately 4.2–4.5 for a typical aryl carboxylic acid [2]. In contrast, the non-tetrazole analog H-Phg-OtBu (tert-butyl 2-amino-2-phenylacetate, CAS 53934-78-4) lacks this acidic NH functionality entirely, possessing only the ammonium (pKa ~7–8) and ester moieties. This confers the target compound with the ability to engage in pH-dependent ionic interactions and hydrogen bonding at physiological pH that the simpler phenylglycine ester cannot replicate .

Bioisosterism Drug Design pKa Modulation

Orthogonal Reactive Handles: Simultaneous Amino and Ester Functionality vs. Tazanolast-Type Oxalylamino Esters

The target compound provides two orthogonal reactive handles—a free α-amino group and a tert-butyl ester—that can be addressed sequentially under distinct chemical conditions. The tert-butyl ester can be cleaved under acidic conditions (e.g., TFA, HCl/dioxane) while leaving the amino group available for prior acylation or reductive amination under basic or neutral conditions [1]. In contrast, Tazanolast (butyl 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetate, CAS 82989-25-1) features an oxalylamino linker where the amine is tied up as an amide, rendering it incapable of further amine-directed derivatization without breaking the amide bond. The butyl ester of Tazanolast also offers different steric and lipophilic properties compared to the bulkier tert-butyl ester of the target compound .

Synthetic Chemistry Building Block Utility Peptide Coupling

Positional Isomer Differentiation: Meta-Tetrazole vs. Para-Tetrazole Glycine tert-Butyl Ester

The target compound bears the tetrazole ring at the meta (3-) position of the phenyl ring, connected directly via a C–C bond to the tetrazole C5 carbon. A known alternative isomer, N-[4-(1H-tetrazol-1-yl)phenyl]glycine tert-butyl ester (same molecular formula C₁₃H₁₇N₅O₂), places the tetrazole at the para position and connects it through the N1 atom, with the glycine amino group attached to the phenyl ring [1]. These connectivity differences (meta-C-linked vs. para-N-linked tetrazole) alter the spatial orientation of the acidic tetrazole NH and the basic amino group, affecting both intramolecular hydrogen bonding and intermolecular target engagement geometry. In P2X7 antagonist SAR studies, the position and linkage of the tetrazole moiety have been shown to significantly modulate receptor affinity—shifts of 10-fold or more in IC₅₀ values have been observed depending on phenyl substitution patterns in related tetrazole series [2].

Positional Isomerism Receptor Binding Structure-Activity Relationships

Optimal Application Scenarios for tert-Butyl 2-Amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate Based on Evidence


Peptide and Peptidomimetic Synthesis Requiring a Tetrazole Carboxylic Acid Bioisostere

The compound's free α-amino group and tert-butyl ester make it directly compatible with standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocols [1]. Its tetrazole moiety serves as a non-classical carboxylic acid bioisostere with a pKa (~4.0–5.0) that supports ionic interactions with basic residues at physiological pH while offering superior metabolic stability compared to carboxylate esters [2]. This is supported by class-level evidence from Popova et al. (2015), who demonstrated that tetrazole-containing amino acids exhibit enhanced membrane penetration and resistance to β-oxidation relative to their carboxylic acid counterparts [2]. The tert-butyl ester can be selectively removed under mild acidic conditions (e.g., 50% TFA/DCM, 1–2 h) without affecting the tetrazole ring, enabling convergent synthetic strategies.

P2X7 Receptor Antagonist Lead Optimization via Amine-Directed Library Synthesis

Abbott Laboratories' patent family (US20060052374, US7723367) on aminotetrazole P2X7 antagonists explicitly describes the use of substituted aminotetrazole building blocks for generating compound libraries targeting inflammatory and neuropathic pain indications [1]. The target compound, with its free amine, enables rapid parallel derivatization through amide coupling, sulfonamide formation, or reductive amination—chemistry not accessible with the corresponding Boc-protected analogs without an additional deprotection step. Nelson et al. (2006) demonstrated that phenyl substitution patterns in tetrazole-containing P2X7 antagonists can modulate IC₅₀ values by >10-fold, underscoring the importance of the meta-tetrazole orientation present in the target compound [3].

Metal Complexation Studies Exploiting the Tetrazole N4 Coordination Site

The Popova review (2015) highlights that tetrazolylacetic acids and their esters can serve as multifunctional ligands for transition metals, with X-ray crystallographic evidence showing that the tetrazole N4 atom coordinates exclusively to platinum(II) centers in model complexes [1]. The target compound, bearing both an ester carbonyl oxygen and a tetrazole N4 nitrogen, offers two potential metal coordination sites with distinct donor properties. This dual-donor capability is not available in the simpler Boc-protected aniline analog 3-(Boc-amino)phenyltetrazole, which lacks the ester carbonyl coordination site. Such complexes may have applications in the development of platinum-based antitumor agents, where combined lipophilicity and water solubility are critical for biological activity [1].

Non-Carboxylic PTP1B Inhibitor Scaffold Design Using Bioisosteric Replacement Strategy

The research by Maheshwari et al. (2018) demonstrated that N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives can serve as effective non-carboxylic PTP1B inhibitors, with compound NM-03 showing an IC₅₀ of 4.48 µM against the enzyme [1]. The target compound shares the identical 3-(2H-tetrazol-5-yl)phenyl substructure and, upon amine deprotection, could be elaborated into structurally related acetamide derivatives for PTP1B inhibitor development targeting type 2 diabetes. The tert-butyl ester provides a convenient protected form of the carboxylic acid that can be revealed at the final synthetic step, a strategic advantage over the free acid form, which may complicate intermediate purification due to zwitterion formation.

Quote Request

Request a Quote for tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.